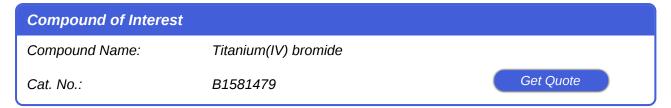


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Spectroscopic Profile of Titanium(IV) Bromide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **Titanium(IV) bromide** (TiBr₄), a versatile Lewis acid with applications in organic synthesis and materials science. The document focuses on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, presenting available quantitative data, detailed experimental methodologies, and a generalized workflow for spectroscopic analysis.

Introduction

Titanium(IV) bromide is a hygroscopic, crystalline solid at room temperature with a tetrahedral geometry.[1] As a d^o transition metal halide, it is diamagnetic, making it amenable to NMR spectroscopy.[2] Its high reactivity and sensitivity to moisture necessitate careful handling during spectroscopic analysis. This guide aims to consolidate the existing spectroscopic information on TiBr₄ to aid researchers in its characterization and application.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Titanium has two NMR-active nuclei, ⁴⁷Ti and ⁴⁹Ti, both of which are quadrupolar and have low natural abundance, presenting challenges for NMR spectroscopy.[3][4] However, for small, symmetric molecules like TiBr₄, reasonably sharp signals can be obtained.[3] The chemical shifts are typically referenced against neat Titanium(IV) chloride (TiCl₄).[5]



Nucleus	Chemical Shift (ppm) vs. TiCl4	Linewidth Notes	
⁴⁹ Ti	-635	Not Reported	The resonance absorption is unshifted upon dilution in inert solvents, suggesting the presence of monomeric TiBr4 molecules in the neat liquid.[6][7] The shielding of the titanium nucleus by halogen ligands increases in the order I < Br < CI.[6][7]
⁴⁷ Ti	Not Reported	Generally broader than ⁴⁹ Ti	The ⁴⁹ Ti nucleus is preferred for NMR studies due to its higher sensitivity and narrower linewidths compared to ⁴⁷ Ti.[3]

Table 1: ⁴⁹Ti and ⁴⁷Ti NMR Data for **Titanium(IV) Bromide**.

Vibrational Spectroscopy (IR and Raman)

Detailed experimental vibrational spectra for pure **Titanium(IV) bromide** are not readily available in the reviewed literature. However, data from related titanium tetrahalides, such as $TiCl_4$ and Til_4 , can provide valuable insights into the expected spectral regions and vibrational modes. For a tetrahedral molecule like $TiBr_4$, four fundamental vibrational modes are expected, all of which are Raman active, while only the v_3 and v_4 modes are IR active.

Comparative Vibrational Frequencies of Titanium Tetrahalides (cm⁻¹)



Mode	Symmetry	TiCl ₄ (liquid)	TiBr ₄ (estimated)	Til₄ (solid)	Activity
ν ₁ (sym. stretch)	aı	387	~230-250	162	Raman
ν₂ (sym. bend)	е	119.5	~70-90	51	Raman
v₃ (asym. stretch)	t ₂	490	~390-410	323	Raman, IR
ν ₄ (asym. bend)	t ₂	137.4	~90-110	67	Raman, IR

Table 2: Comparison of Vibrational Frequencies for Titanium Tetrahalides. The values for TiCl₄ are from experimental Raman spectra of the liquid.[8] The values for Til₄ are from combined Raman and IR spectra.[9] The values for TiBr₄ are estimations based on the trends observed in the other tetrahalides.

Experimental Protocols

Given the air-sensitive and corrosive nature of TiBr₄, specific handling techniques are required for accurate spectroscopic measurements.

Sample Preparation and Handling

- Glovebox: All sample manipulations should be performed in an inert atmosphere glovebox (e.g., nitrogen or argon) to prevent hydrolysis.
- Airtight Cells: For moving samples from the glovebox to the spectrometer, airtight capsules or cells are recommended, especially for IR and Raman measurements.[10]
- Material Compatibility: Care must be taken to use cell materials that are resistant to corrosion by TiBr₄ and its potential hydrolysis product, hydrobromic acid.

NMR Spectroscopy



- Sample State: Neat liquid TiBr₄ is a suitable sample for NMR analysis. The solid sample can be gently warmed to just above its melting point (39 °C) within the NMR tube.[2]
- NMR Tubes: Standard borosilicate glass NMR tubes are generally sufficient, though for longterm or high-temperature studies, sealed quartz tubes may be considered.
- Spectrometer Parameters (General):
 - Nucleus: ⁴⁹Ti is the preferred nucleus.[3]
 - Reference: Neat TiCl₄ is used as an external standard.[5]
 - Temperature: Room temperature for liquids, or slightly elevated for molten solids.
 - Pulse Sequence: Standard echo pulse sequences are often effective for acquiring spectra of quadrupolar nuclei.[6]

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is typically used.[11]
- Measurement Technique: For corrosive liquids like TiBr₄, Attenuated Total Reflectance (ATR) is a suitable technique. A diamond ATR crystal is recommended due to its chemical inertness.[11]
- Sample Application: A small amount of the liquid or molten sample is placed directly onto the ATR crystal.
- Data Acquisition (General):
 - Spectral Range: The far-infrared region (typically below 600 cm⁻¹) is of primary interest for observing the Ti-Br vibrational modes.
 - Resolution: A resolution of 4 cm⁻¹ is generally sufficient.[11]
 - Background: A background spectrum of the clean, empty ATR crystal should be recorded before the sample measurement.[11]



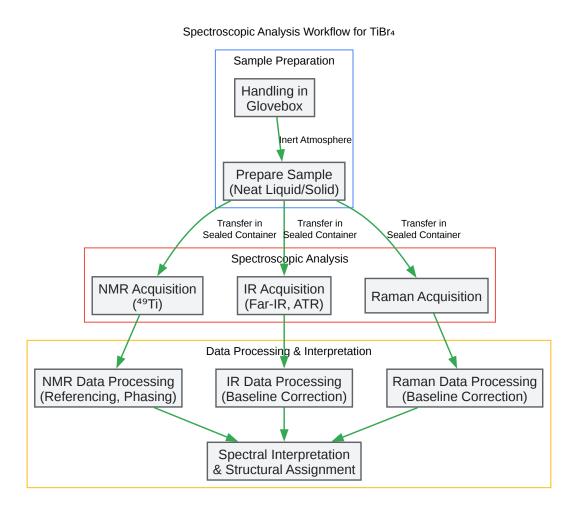
Raman Spectroscopy

- Instrumentation: A dispersive Raman spectrometer equipped with a laser source is commonly used.
- Sample Containment: For liquid samples, a sealed fused silica or glass capillary tube can be used.[8]
- Laser Source: A common choice is a 532 nm Nd:YAG laser, though other wavelengths can be used depending on the sample's fluorescence properties.[12]
- Data Acquisition (General):
 - Spectral Range: A range covering at least 50-500 cm⁻¹ is necessary to observe all fundamental vibrations of TiBr₄.
 - Laser Power: The laser power should be optimized to maximize the Raman signal while avoiding sample degradation.
 - Acquisition Time: Multiple scans are typically averaged to improve the signal-to-noise ratio.

Workflow and Logical Relationships

The following diagram illustrates a general workflow for the spectroscopic characterization of an air-sensitive and corrosive compound like **Titanium(IV)** bromide.





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